

BC264: A Potent and Selective CCK-B Receptor Agonist - A Technical Guide

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Compound of Interest

Compound Name: BC264

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Abstract

BC264, with the chemical structure Boc-Tyr(SO₃H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH₂, is a highly potent and selective peptide analog agonist for the cholecystokinin-B (CCK-B) receptor.[1] This technical guide provides an in-depth overview of **BC264**, focusing on its receptor binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development investigating the role of the CCK-B receptor in various physiological and pathological processes.

Introduction to BC264 and the CCK-B Receptor

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors, plays a crucial role in both the gastrointestinal system and the central nervous system.[2] Two main receptor subtypes have been identified: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and stomach.[2] In the central nervous system, CCK-B receptors are implicated in anxiety, panic disorders, and memory, while in the periphery, they regulate gastric acid secretion.

BC264 has emerged as a valuable pharmacological tool due to its high potency and selectivity for the CCK-B receptor.[1][3][4] Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies investigating the central effects of CCK-B receptor activation.[4]

Quantitative Data Presentation

The following table summarizes the key quantitative data for **BC264**'s interaction with CCK receptors.

Parameter	Receptor	Value	Species/System	Reference
Binding Affinity (IC50)	CCK-B	0.2 nM	Not Specified	[2]
Binding Affinity (IC50)	CCK-A	Not explicitly quantified, but described as significantly lower than for CCK-B, indicating high selectivity.	Not Specified	[1]
In Vivo Efficacy (Behavioral)	CCK-B	0.3-1.0 nmol (intracerebral)	Rat	[1]
In Vivo Efficacy (Behavioral)	CCK-B	15-30 µg/kg (intraperitoneal)	Rat	[5]

Note: The IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is inversely related to the binding affinity of the compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize **BC264**.

Radioligand Binding Assay

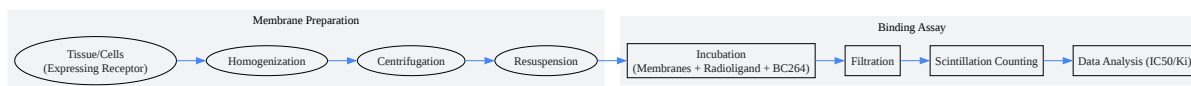
A radioligand binding assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (K_i or IC_{50}) of **BC264** for CCK-A and CCK-B receptors.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells or tissues expressing the target receptor (e.g., cell lines transfected with human CCK-A or CCK-B receptors, or rat brain homogenates). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[\[6\]](#)
- **Radioligand:** A radiolabeled ligand with high affinity for the target receptor is used, such as $[3H]p$ **BC264** for the CCK-B receptor.[\[7\]](#)
- **Competition Binding:** A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (**BC264**).
- **Incubation and Filtration:** The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.[\[6\]](#)
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC_{50} value is determined by non-linear regression analysis. The K_i value can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:



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Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (EC₅₀) of **BC264** at the CCK-B receptor.

Methodology:

- **Cell Culture:** Cells expressing the CCK-B receptor (e.g., HEK293 or CHO cells) are cultured in a multi-well plate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.^[8]
- **Agonist Addition:** After a baseline fluorescence reading, various concentrations of **BC264** are added to the wells.
- **Fluorescence Measurement:** The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.^{[9][10]}
- **Data Analysis:** The peak fluorescence response at each agonist concentration is determined. The data are then plotted as response versus the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Experimental Workflow Diagram:



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Calcium Mobilization Assay Workflow

In Vivo Microdialysis

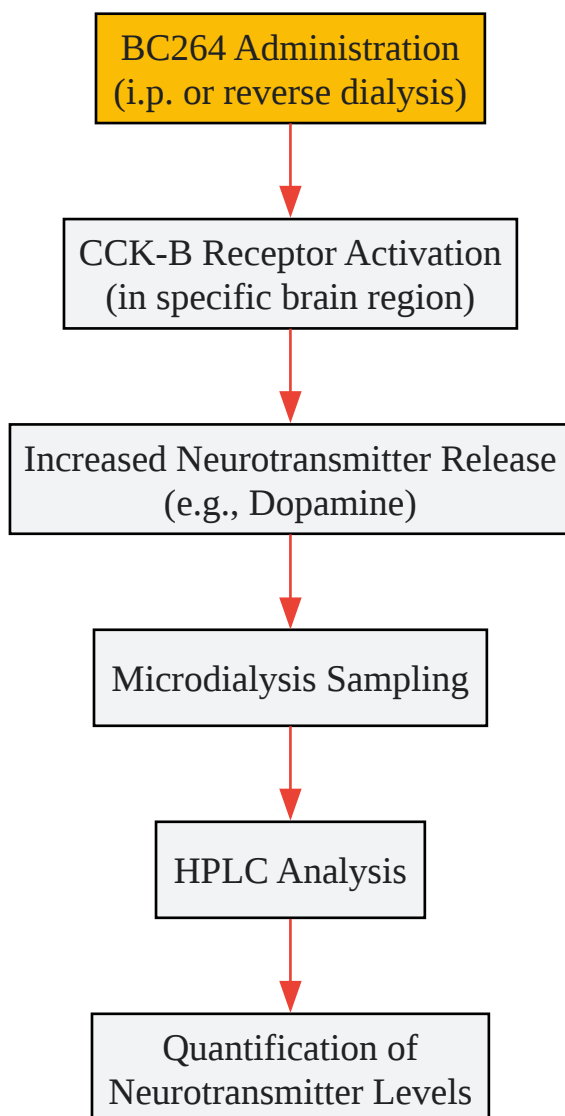
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

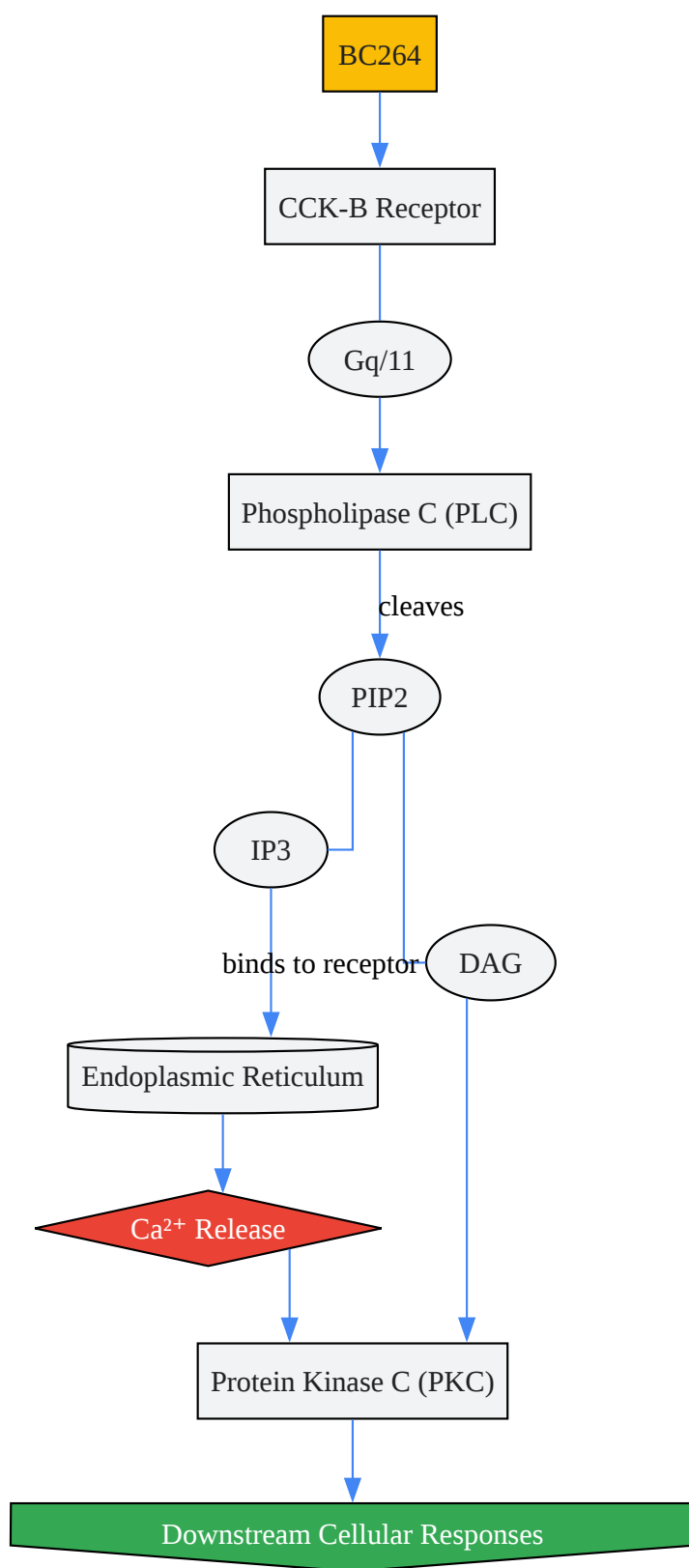
Objective: To investigate the effect of **BC264** on neurotransmitter release (e.g., dopamine) in specific brain regions.

Methodology:

- **Probe Implantation:** A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the nucleus accumbens) of an anesthetized animal.[11][12]
- **Perfusion:** The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[11]
- **Sample Collection:** Neurotransmitters and their metabolites from the extracellular fluid diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.[11]
- **Drug Administration:** **BC264** is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).[4][13]
- **Analysis:** The concentration of neurotransmitters in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[14]

Logical Relationship Diagram:





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